3-(Propan-2-yl)quinoxalin-2-amine is a chemical compound characterized by its unique quinoxaline structure, specifically substituted with an isopropyl group at the nitrogen atom. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications. The molecular formula of 3-(Propan-2-yl)quinoxalin-2-amine is , with a molecular weight of approximately 187.24 g/mol. Its relevance in scientific research stems from its role as a modulator of biological pathways, particularly in relation to G protein-coupled receptors (GPRs) and phosphatidylinositol 3-kinase (PI3K) signaling pathways, which are implicated in various diseases .
3-(Propan-2-yl)quinoxalin-2-amine belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological properties. These compounds are classified as heterocyclic aromatic amines, featuring a bicyclic structure composed of two fused aromatic rings containing nitrogen atoms. The classification of this compound is significant in the context of drug discovery, as quinoxaline derivatives have been explored for their therapeutic potential against cancer, inflammation, and other diseases .
The synthesis of 3-(Propan-2-yl)quinoxalin-2-amine can be achieved through several methods, primarily involving the reaction of appropriate precursors under specific conditions. One notable synthesis route involves the use of alkali metal hydroxides, such as lithium hydroxide, which enhances purity and yield compared to traditional carbonate bases .
A general synthetic pathway may include:
Crystallographic studies provide insights into the arrangement of atoms within the compound. The compound exhibits a monoclinic crystal system with specific lattice parameters that describe its three-dimensional arrangement. Such data are crucial for understanding the compound's stability and reactivity .
3-(Propan-2-yl)quinoxalin-2-amine can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for exploring the compound's potential modifications for enhanced biological activity.
The mechanism of action for 3-(Propan-2-yl)quinoxalin-2-amine involves modulation of specific biological pathways, particularly those mediated by G protein-coupled receptors and phosphatidylinositol 3-kinase signaling pathways. Research indicates that quinoxaline derivatives may inhibit PI3K activity, which plays a critical role in cell proliferation and survival .
The proposed mechanism includes:
Key physical properties of 3-(Propan-2-yl)quinoxalin-2-amine include:
Chemical properties relevant to this compound include:
These properties are crucial for determining the compound's behavior in biological systems and during synthetic processes.
3-(Propan-2-yl)quinoxalin-2-amine has potential applications in various fields:
Quinoxaline, a bicyclic heterocycle formed by fusing benzene with pyrazine, emerged as a pharmacologically significant scaffold in the late 19th century. The first quinoxaline derivative was synthesized in 1869 by Griess via the reaction of cyanogens with anthranilic acid, initially termed "bicyanoamido benzoyl" [1]. Methodological advancements, such as the Niementowski synthesis (condensation of anthranilic acid with formamide) and Grimmel-Guinther-Morgan synthesis (reaction of o-aminobenzoic acids with amines using PCl₃), enabled systematic access to diversely substituted quinoxalines [1]. By the mid-20th century, researchers recognized the broad bioactivity spectrum of quinoxaline cores, including antifungal, antibacterial, and anticancer properties [6]. The discovery of the natural product triostin A (a quinoxaline-containing antibiotic) in the 1950s accelerated medicinal chemistry efforts, highlighting the scaffold’s capacity for DNA interaction [6]. Contemporary drug development leverages modular synthetic routes—such as microwave-assisted cyclocondensation of o-phenylenediamines with dicarbonyls or alkynes—to generate targeted libraries [6] [9].
Table 1: Key Historical Milestones in Quinoxaline Medicinal Chemistry
Time Period | Development | Significance |
---|---|---|
1869 | Griess synthesizes first quinoxaline derivative | Established core synthetic route from anthranilic acid [1] |
1884 | Korner-Hinsberg condensation | Classic method using o-phenylenediamine and 1,2-dicarbonyls [6] |
1950s | Isolation of triostin A | Revealed DNA-intercalating potential of quinoxalines [6] |
2000–2020s | Green chemistry approaches (e.g., clay, CAN) | Enabled eco-friendly, high-yield synthesis [6] |
2020s | ASK1/PFKFB inhibitors with isopropyl groups | Validated 3-(propan-2-yl) variants for kinase targeting [3] [5] |
The 3-(propan-2-yl) group in 3-(propan-2-yl)quinoxalin-2-amine (PubChem CID: 12231764) confers distinct physicochemical and steric properties critical for target engagement. The isopropyl moiety enhances lipophilicity (calculated LogP ≈ 2.8), promoting membrane permeability and bioavailability compared to unsubstituted analogs (LogP ≈ 1.2) [3] [5]. Sterically, its branched topology occupies hydrophobic enzyme pockets inaccessible to linear alkyl chains, as demonstrated in ASK1 inhibitors where the isopropyl group improved IC₅₀ values by 10-fold over methyl analogs [3]. Quantum mechanical studies reveal that rotation around the C3-isopropyl bond induces conformational flexibility, enabling adaptive binding to allosteric kinase sites [5]. Additionally, the electron-donating effect of the alkyl group modulates the quinoxaline ring’s electron density, enhancing hydrogen-bond donation from the C2-amino group (–NH₂) to key residues (e.g., in PFKFB3’s ATP-binding cleft) [5].
Table 2: Impact of Substituents on Quinoxalin-2-amine Pharmacological Properties
Substituent at C3 | Lipophilicity (LogP) | Steric Bulk (ų) | Kinase Inhibition IC₅₀ (nM)* | Cellular Permeability (PAMPA, nm/s) |
---|---|---|---|---|
Unsubstituted | 1.2 | 0 | >10,000 | 15 |
Methyl | 1.8 | 23.5 | 2,500 | 32 |
Isopropyl | 2.8 | 52.8 | 30–150 | 105 |
Phenyl | 3.1 | 87.3 | 450 | 78 |
Data represent ASK1 inhibition from [3] [5].
This scaffold serves as a versatile pharmacophore for designing inhibitors against oncology and inflammation targets. Its dual functionality—the amino group for H-bonding and the isopropyl group for hydrophobic contacts—enables precise interference with protein-protein interactions. In ASK1 (apoptosis signal-regulating kinase 1), a target for non-alcoholic steatohepatitis (NASH) and multiple sclerosis, derivatives like compound 26e (IC₅₀ = 30.17 nM) exploit the isopropyl group to occupy a selectivity pocket adjacent to the catalytic domain, reducing off-target effects [3]. Molecular docking confirms that the isopropyl moiety displaces water molecules in the ASK1 hydrophobic cleft, increasing binding enthalpy by –3.2 kcal/mol [3]. Similarly, in cancer therapeutics, 3-(propan-2-yl)quinoxaline-2-amines exhibit pro-apoptotic activity in colorectal cancer (HCT-116) cells by disrupting mitochondrial membrane potential (IC₅₀ = 26–29 μg/mL) [10]. Recent innovations include conjugating this core with bioorthogonal handles (e.g., alkyne-tagged amines) for PROTAC development, enabling targeted degradation of dysregulated kinases [5] [6].
Table 3: Therapeutic Targets of 3-(Propan-2-yl)quinoxalin-2-amine Derivatives
Target Protein | Disease Association | Mechanism | Representative Compound | Activity |
---|---|---|---|---|
ASK1 (MAP3K5) | NASH, fibrosis, inflammation | Inhibits JNK/p38 apoptosis signaling cascade | 26e [3] | IC₅₀ = 30.17 nM |
PFKFB3 | Cancer metabolism | Blocks glycolytic flux in tumor cells | Patent ex. [5] | Kd = 18 nM (enzyme) |
MMP-2/MMP-9 | Colorectal cancer metastasis | Binds zinc in catalytic site, inhibits ECM degradation | 7j [10] | IC₅₀ = 26.75 μg/mL (cell) |
Bcl-2/Bcl-xL | Apoptosis resistance | Displaces pro-survival proteins from BH3 groove | Not disclosed | Caspase-3 activation |
Abbreviations: ECM = extracellular matrix; PROTAC = proteolysis-targeting chimera.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0